molecular formula C7H11Cl2N3S B8388959 2-(Pyrid-3-ylmethyl)-isothiourea dihydrochloride

2-(Pyrid-3-ylmethyl)-isothiourea dihydrochloride

Cat. No. B8388959
M. Wt: 240.15 g/mol
InChI Key: XYCNPMLNNCLETP-UHFFFAOYSA-N
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Patent
US04379154

Procedure details

A 10 N aqueous solution of sodium hydroxide (144 cc) is added dropwise, in the course of 25 minutes and whilst keeping the temperature below 12° C., to a solution of 2-(pyrid-3-ylmethyl)-isothiourea dihydrochloride (173 g) in distilled water (330 cc), cooled to 4° C. After heating for 25 minutes at 70° C. and then cooling to 11° C., a 10 N aqueous solution of sodium hydroxide (89 cc) and then 1-bromo-4-chlorobutane (123.5 g) are added, whilst stirring, and stirring is continued for 15 hours at a temperature of about 20° C. The reaction mixture is then extracted four times with methylene chloride (560 cc in total); the organic extracts are combined, washed twice with distilled water (800 cc in total), dried over anhydrous sodium sulphate and filtered. The solution is poured onto neutral silica gel (150 g) contained in a column of diameter 3.7 cm; the column is eluted with methylene chloride (2500 cc). The first fraction (600 cc) is discarded. The second (2500 cc) is concentrated to dryness under reduced pressure (25 mm Hg; 3.4 kPa) without exceeding 30° C. Pyrid-3-ylmethyl 4-chlorobutyl sulphide (110 g) is thus obtained.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
144 mL
Type
reactant
Reaction Step One
Quantity
173 g
Type
reactant
Reaction Step Two
Name
Quantity
330 mL
Type
solvent
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
89 mL
Type
reactant
Reaction Step Three
Quantity
123.5 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Na+].Cl.Cl.[N:5]1[CH:10]=[CH:9][CH:8]=[C:7]([CH2:11][S:12][C:13](=N)N)[CH:6]=1.BrC[CH2:18][CH2:19][CH2:20][Cl:21]>O>[Cl:21][CH2:20][CH2:19][CH2:18][CH2:13][S:12][CH2:11][C:7]1[CH:6]=[N:5][CH:10]=[CH:9][CH:8]=1 |f:0.1,2.3.4|

Inputs

Step One
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
144 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
173 g
Type
reactant
Smiles
Cl.Cl.N1=CC(=CC=C1)CSC(N)=N
Name
Quantity
330 mL
Type
solvent
Smiles
O
Step Three
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
89 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
123.5 g
Type
reactant
Smiles
BrCCCCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
whilst stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below 12° C.
TEMPERATURE
Type
TEMPERATURE
Details
cooling to 11° C.
STIRRING
Type
STIRRING
Details
stirring
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture is then extracted four times with methylene chloride (560 cc in total)
WASH
Type
WASH
Details
washed twice with distilled water (800 cc in total)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
The solution is poured onto neutral silica gel (150 g)
WASH
Type
WASH
Details
the column is eluted with methylene chloride (2500 cc)
CONCENTRATION
Type
CONCENTRATION
Details
The second (2500 cc) is concentrated to dryness under reduced pressure (25 mm Hg; 3.4 kPa)
CUSTOM
Type
CUSTOM
Details
without exceeding 30° C

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
ClCCCCSCC=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 110 g
YIELD: CALCULATEDPERCENTYIELD 70.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.